DL-threo-Droxidopa-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

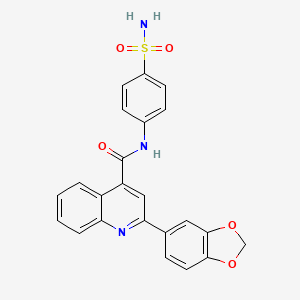

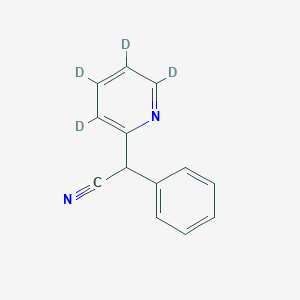

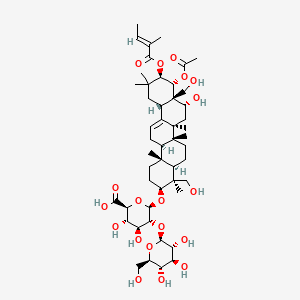

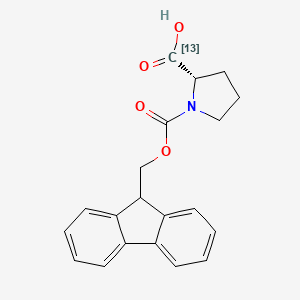

DL-threo-Droxidopa-d3: is a deuterated form of DL-threo-Droxidopa, a synthetic amino acid precursor of noradrenaline. It is primarily used in the treatment of neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. This compound is particularly valuable in research due to its stable isotope labeling, which allows for precise tracking in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-Droxidopa-d3 involves the enantioselective hydrolysis of racemic DL-threo-N-acetyl-3-(3,4-methylenedioxyphenyl)-serine using L-amino acylase from Aspergillus species in the presence of cobalt ions. This process yields L-threo-3-(3,4-methylenedioxyphenyl)-serine, which is then dealkylated to obtain DL-threo-Droxidopa .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes to ensure high yield and purity. Protecting groups such as benzyloxycarbonyl or phthaloyl are used during synthesis to protect the amino group, which is later deprotected to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: DL-threo-Droxidopa-d3 undergoes several types of chemical reactions, including:

Oxidation: Conversion to noradrenaline via decarboxylation by L-aromatic-amino-acid decarboxylase.

Reduction: Reduction reactions involving the hydroxyl groups.

Substitution: Reactions involving the substitution of functional groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: L-aromatic-amino-acid decarboxylase enzyme.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various halogenating agents and catalysts.

Major Products: The primary product formed from these reactions is noradrenaline, a crucial neurotransmitter in the human body .

Scientific Research Applications

Chemistry: DL-threo-Droxidopa-d3 is used in isotope labeling studies to track metabolic pathways and understand the pharmacokinetics of noradrenaline.

Biology: In biological research, it is used to study the effects of noradrenaline on various physiological processes, including cardiovascular function and neurotransmission.

Medicine: this compound is used in clinical trials to evaluate its efficacy in treating neurogenic orthostatic hypotension and other related conditions .

Industry: In the pharmaceutical industry, it is used to develop new treatments for conditions associated with noradrenaline deficiency, such as Parkinson’s disease and multiple system atrophy .

Mechanism of Action

DL-threo-Droxidopa-d3 crosses the blood-brain barrier and is converted to noradrenaline via decarboxylation by L-aromatic-amino-acid decarboxylase. Noradrenaline acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator. This dual action helps in maintaining blood pressure and improving symptoms of orthostatic hypotension .

Comparison with Similar Compounds

L-threo-Droxidopa: The non-deuterated form, used for similar therapeutic purposes.

Levodopa: A precursor of dopamine, used in the treatment of Parkinson’s disease.

Methyldopa: An antihypertensive agent that is also a precursor of noradrenaline.

Uniqueness: DL-threo-Droxidopa-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways is crucial .

Properties

Molecular Formula |

C9H11NO5 |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i1D,2D,3D |

InChI Key |

QXWYKJLNLSIPIN-PZQPUFAOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](C(=O)O)N)O)[2H])O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)

![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)